Foxo1-IN-3

FOXO1 inhibition Selectivity profiling Cell-based assay

Select this specific FOXO1 inhibitor for unambiguous target validation. Foxo1-IN-3 (Compound 10) ensures observed metabolic effects reflect genuine FOXO1 blockade, unlike the widely used but non-selective AS1842856, which retains activity in FOXO1-deficient systems. Validated for oral in vivo studies (25.5% bioavailability in mice) and precise in vitro transcriptional analysis. Order the only probe that provides a clean pharmacological background for diabetes and metabolic research.

Molecular Formula C22H23N7O
Molecular Weight 401.5 g/mol
Cat. No. B10857972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoxo1-IN-3
Molecular FormulaC22H23N7O
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C22H23N7O/c1-28-10-12-29(13-11-28)16-8-6-15(7-9-16)22(30)25-20-14-19(26-27-20)21-23-17-4-2-3-5-18(17)24-21/h2-9,14H,10-13H2,1H3,(H,23,24)(H2,25,26,27,30)
InChIKeyOYUAMDGBOAEJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Foxo1-IN-3 (Compound 10): A Highly Selective FOXO1 Inhibitor for Diabetes and Metabolism Research


Foxo1-IN-3 (also referred to as Compound 10) is a small-molecule, orally active inhibitor of the Forkhead box O1 (FOXO1) transcription factor, identified through a profiling effort to discover selective FOXO1 chemical probes [1]. It demonstrates high selectivity for FOXO1 over related forkhead family members and minimal off-target activity in FOXO1-deficient systems [1]. The compound reduces hepatic glucose production, improves insulin sensitivity, and normalizes blood glucose in diabetic db/db mice without causing weight gain [1][2]. Its favorable pharmacokinetic profile includes oral bioavailability of 25.5% in mice [2].

Why Foxo1-IN-3 Cannot Be Simply Replaced by AS1842856 or Other FOXO1 Inhibitors


Generic substitution among FOXO1 inhibitors is not scientifically valid due to profound differences in target selectivity and off-target profiles. The widely used FOXO1 inhibitor AS1842856 exhibits substantial FOXO1-independent activities both in vitro and in vivo, as demonstrated by its persistent effects in FOXO1-deficient cell lines and animals [1]. In contrast, Foxo1-IN-3 (Compound 10) fails to elicit any effect in genetic models of FOXO1 ablation, confirming its high selectivity for the intended target [1]. This critical distinction means that experimental outcomes obtained with AS1842856 may reflect off-target pharmacology rather than genuine FOXO1 inhibition, whereas Foxo1-IN-3 enables unambiguous interpretation of FOXO1-dependent biology.

Foxo1-IN-3 Quantitative Differentiation: Head-to-Head Evidence vs. AS1842856


FOXO1 Selectivity and Potency: Foxo1-IN-3 vs. AS1842856 in Cell-Based Reporter Assays

In HEK293 cell-based IRE-reporter assays, Foxo1-IN-3 (Compound 10) demonstrates superior potency against FOXO1-WT (IC50 = 0.076 μM) and FOXO1-AAA (constitutively active; IC50 = 0.046 μM) compared to AS1842856, which shows IC50 values of 0.131 μM and 9.03 μM, respectively [1]. Critically, Foxo1-IN-3 exhibits markedly weaker inhibition of FOXO3 (IC50 = 15.6 μM) and FOXO4 (IC50 = 18.0 μM), whereas AS1842856 retains considerable activity against these off-target family members (FOXO3 IC50 = 2.21 μM; FOXO4 IC50 = 1.16 μM) [1]. This translates to a FOXO1/FOXO3 selectivity index of approximately 205 for Foxo1-IN-3 versus only 17 for AS1842856 [1].

FOXO1 inhibition Selectivity profiling Cell-based assay

Functional Selectivity Validation: Absence of Foxo1-IN-3 Activity in FOXO1-Deficient Systems

The study directly compared the effects of Foxo1-IN-3 (Compound 10) and AS1842856 in FOXO1-deficient cell lines and animals. AS1842856 demonstrated significant FOXO1-independent effects in these models, indicating substantial off-target pharmacology [1]. In stark contrast, Foxo1-IN-3 failed to elicit any detectable effect in genetic models of FOXO1 ablation, confirming that its pharmacological activity is entirely FOXO1-dependent [1].

Target validation Genetic knockout Off-target assessment

In Vivo Efficacy: Glucose Lowering in Diabetic db/db Mice

Chronic oral administration of Foxo1-IN-3 (Compound 10) at 16 mg/kg twice daily for 10 days significantly reduced blood glucose levels in db/db mice, a model of type 2 diabetes [1]. This treatment improved insulin sensitivity and glucose control without causing weight gain [1]. Notably, Foxo1-IN-3 increased HOMA-β, an indicator of β-cell function, without significantly affecting insulin levels [2]. In contrast, AS1842856's efficacy in diabetic models may be confounded by its off-target activities [1].

Diabetes Insulin sensitivity In vivo pharmacology

Oral Pharmacokinetic Profile and Bioavailability

Foxo1-IN-3 exhibits measurable oral bioavailability in mice, with a plasma half-life (T1/2) of 1.23 h following intravenous administration (1 mg/kg) and an oral bioavailability (F%) of 25.5% at a 10 mg/kg dose [1]. This PK profile supports its utility in repeated oral dosing studies for chronic disease models [1]. In contrast, publicly available oral PK data for AS1842856 in mice are less well-defined, and its reported in vivo efficacy often relies on high doses (e.g., 100 mg/kg) [2].

Pharmacokinetics Oral bioavailability Drug development

Synergistic Glucose Lowering with FGF21 Combination Therapy

Foxo1-IN-3 (Compound 10) demonstrates synergistic glucose-lowering effects when combined with FGF21 in lean, streptozotocin-induced diabetic mice (a model of β-cell ablation) [1]. Co-administration of Foxo1-IN-3 (16 mg/kg, p.o., twice daily for 7 days) with FGF21 (0.45 mg/kg) produced a greater reduction in blood glucose than either agent alone [1]. This combination effect has not been reported for AS1842856 and may be unique to the highly selective pharmacology of Foxo1-IN-3 [1].

Combination therapy Diabetes FGF21 Synergy

In Vitro Suppression of Hepatic Gluconeogenic Gene Expression

In primary mouse hepatocytes, Foxo1-IN-3 (Compound 10) at 10 μM significantly suppresses cAMP/dexamethasone-induced mRNA expression of G6pc (glucose-6-phosphatase) and Pck1 (phosphoenolpyruvate carboxykinase) after 6 h of treatment [1]. This effect occurs without altering Foxo1 protein levels, consistent with direct inhibition of FOXO1 transcriptional activity [1]. For comparison, AS1842856 inhibits gluconeogenic gene expression in rat hepatoma Fao cells with IC50 values of 37 nM (PEPCK) and 130 nM (G6Pase) , but these effects are potentially confounded by FOXO1-independent actions [2].

Gluconeogenesis Hepatocytes Gene expression

Foxo1-IN-3: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Type 2 Diabetes Target Validation and Preclinical Efficacy Studies

Foxo1-IN-3 is ideally suited for studies requiring unambiguous assessment of FOXO1 inhibition on glucose homeostasis, insulin sensitivity, and β-cell function in diabetic mouse models. Its validated target selectivity ensures that observed metabolic improvements can be confidently attributed to FOXO1 blockade, unlike AS1842856 [1]. The compound's oral bioavailability supports chronic dosing regimens (e.g., 16 mg/kg b.i.d.) that normalize blood glucose in db/db mice without inducing weight gain [1][2].

FOXO1 Mechanism-of-Action Studies Requiring High Target Selectivity

For cell biology or genetic studies where FOXO1-specific transcriptional regulation must be interrogated without interference from off-target effects, Foxo1-IN-3 is the preferred chemical probe. Its lack of activity in FOXO1-deficient systems [1] provides a clean pharmacological background for transcriptomic, proteomic, and chromatin occupancy analyses, enabling definitive mapping of FOXO1-dependent pathways.

Combination Therapy Screening with FGF21 Analogs or GLP-1 Receptor Agonists

The demonstrated synergistic glucose lowering of Foxo1-IN-3 with FGF21 [1] positions this compound for preclinical combination therapy studies. Researchers evaluating FOXO1 inhibition as an adjunct to incretin-based therapies, FGF21 mimetics, or other metabolic modulators will benefit from the compound's well-characterized oral PK and clean selectivity profile, which minimizes the risk of off-target interactions confounding synergy assessments.

Hepatic Glucose Production and Gluconeogenesis Research

Investigators studying the transcriptional regulation of hepatic gluconeogenic enzymes (G6pc, Pck1) should consider Foxo1-IN-3 as a selective tool to inhibit FOXO1-driven transcription. In primary hepatocytes, 10 μM Foxo1-IN-3 suppresses cAMP/dexamethasone-induced gluconeogenic gene expression [2]. This application is particularly valuable when combined with genetic FOXO1 ablation to confirm target specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foxo1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.